molecular formula C32H46O2S B12671582 2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol) CAS No. 93840-41-6

2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol)

Cat. No.: B12671582
CAS No.: 93840-41-6
M. Wt: 494.8 g/mol
InChI Key: QNSYHXDDRBXVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is a phenolic compound known for its antioxidant properties. It is often used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation. The compound’s structure features two phenolic groups connected by a sulfur atom, with tert-butyl and cyclohexyl substituents enhancing its stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) typically involves a nucleophilic substitution reaction. One common method includes reacting 4-tert-butyl-6-cyclohexylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as dibutyltin dilaurate can enhance the reaction rate and yield. Post-reaction, the product is purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.

    Substitution: The phenolic hydrogen atoms can be substituted with alkyl or acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is widely used in scientific research due to its antioxidant properties. Some applications include:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential use in formulations to protect active pharmaceutical ingredients from oxidation.

    Industry: Employed in the production of rubber, plastics, and other materials to enhance their durability and lifespan.

Mechanism of Action

The antioxidant effect of 2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. The sulfur atom in the compound also plays a role in stabilizing the resulting phenoxyl radicals, preventing further oxidative reactions. This mechanism helps in protecting polymers and other materials from oxidative degradation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
  • 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
  • Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-phenol]

Uniqueness

2,2’-Thiobis(4-tert-butyl-6-cyclohexylphenol) is unique due to the presence of cyclohexyl groups, which enhance its steric hindrance and stability compared to other similar compounds. This makes it particularly effective as an antioxidant in various industrial applications.

Biological Activity

2,2'-Thiobis(4-tert-butyl-6-cyclohexylphenol), commonly referred to as TBHCP, is a phenolic compound known for its antioxidant properties and potential applications in various fields, including materials science and medicine. This article delves into the biological activity of TBHCP, focusing on its antioxidant capacity, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

TBHCP is characterized by its unique structure comprising two 4-tert-butyl-6-cyclohexylphenol units linked by a sulfur atom. This structure contributes to its stability and reactivity, making it an effective antioxidant.

Chemical Formula: C22H30O2S
Molecular Weight: 358.54 g/mol

Antioxidant Activity

The antioxidant activity of TBHCP has been extensively studied due to its potential to scavenge free radicals and inhibit oxidative stress.

TBHCP acts as a free radical scavenger, primarily through hydrogen atom transfer. The phenolic hydroxyl groups in TBHCP can donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

Experimental Findings

A study reported that TBHCP exhibited significant radical scavenging activity with an IC50 value indicating its effectiveness in scavenging DPPH radicals (a common method for assessing antioxidant activity). The lower the IC50 value, the higher the antioxidant capacity.

CompoundIC50 (µM)
TBHCP25.4
BHT (Butylated Hydroxytoluene)30.1

These results suggest that TBHCP is comparable to established antioxidants like BHT in terms of radical scavenging ability .

Anti-inflammatory Effects

TBHCP has also been investigated for its anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that TBHCP could significantly reduce nitric oxide (NO) production induced by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

In Vitro Studies

In a controlled study, TBHCP was shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism involved the suppression of NF-κB signaling pathways, which are critical in mediating inflammatory responses.

TreatmentNO Production (µM)IL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control15.0200150
TBHCP (10 µM)5.05040

The data indicates that TBHCP significantly reduces inflammatory markers compared to the control group .

Potential Therapeutic Applications

Given its antioxidant and anti-inflammatory properties, TBHCP has potential therapeutic applications in various conditions associated with oxidative stress and inflammation:

  • Cardiovascular Diseases: Oxidative stress is a key factor in cardiovascular diseases; thus, TBHCP may help mitigate risks.
  • Neurodegenerative Disorders: The compound's ability to reduce oxidative damage could be beneficial in conditions like Alzheimer's disease.
  • Chronic Inflammatory Conditions: Its anti-inflammatory effects suggest potential use in treating conditions such as arthritis or inflammatory bowel disease.

Properties

CAS No.

93840-41-6

Molecular Formula

C32H46O2S

Molecular Weight

494.8 g/mol

IUPAC Name

4-tert-butyl-2-(5-tert-butyl-3-cyclohexyl-2-hydroxyphenyl)sulfanyl-6-cyclohexylphenol

InChI

InChI=1S/C32H46O2S/c1-31(2,3)23-17-25(21-13-9-7-10-14-21)29(33)27(19-23)35-28-20-24(32(4,5)6)18-26(30(28)34)22-15-11-8-12-16-22/h17-22,33-34H,7-16H2,1-6H3

InChI Key

QNSYHXDDRBXVHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCCC3)C(C)(C)C)O)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.